BenchChemオンラインストアへようこそ!

Methyl 4-hydroxyquinoline-6-carboxylate

Lipophilicity Physicochemical property Solubility prediction

Methyl 4-hydroxyquinoline-6-carboxylate (also cataloged as methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate, CAS 933486-45-4 for the enol tautomer) is a 4-hydroxyquinoline ester bearing a methyl carboxylate at the 6-position of the quinoline nucleus. This heterocyclic scaffold is a privileged intermediate in medicinal chemistry, serving as a protected building block for kinase inhibitors, nucleoside analogs, and anti-infective agents.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 948571-56-0
Cat. No. B1356994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxyquinoline-6-carboxylate
CAS948571-56-0
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC=CC2=O
InChIInChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13)
InChIKeyGYUCOKUPAXSPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxyquinoline-6-carboxylate (CAS 948571-56-0) – Core Chemical Identity and Comparator Landscape for Informed Procurement


Methyl 4-hydroxyquinoline-6-carboxylate (also cataloged as methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate, CAS 933486-45-4 for the enol tautomer) is a 4-hydroxyquinoline ester bearing a methyl carboxylate at the 6-position of the quinoline nucleus [1]. This heterocyclic scaffold is a privileged intermediate in medicinal chemistry, serving as a protected building block for kinase inhibitors, nucleoside analogs, and anti-infective agents . The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, a feature that directly influences its hydrogen-bonding capacity, solubility, and reactivity in downstream synthetic transformations. Its closest structural analogs—ethyl 4-hydroxyquinoline-6-carboxylate, 4-hydroxyquinoline-6-carboxylic acid, and methyl quinoline-6-carboxylate (lacking the 4-OH)—share the quinoline core but differ in ester chain length, free-acid functionality, or substitution pattern, making direct interchange problematic for applications where lipophilicity, metabolic stability, or synthetic compatibility are critical design parameters.

Why Methyl 4-hydroxyquinoline-6-carboxylate Cannot Be Replaced by its Closest Quinoline Analogs Without Experimental Re-Validation


Quinoline derivatives with identical core scaffolds but differing peripheral substituents frequently display divergent physicochemical and biological profiles that are not predictable from scaffold similarity alone [1]. The substitution of a methyl ester for an ethyl ester, a free carboxylic acid, or the removal of the 4-hydroxy group alters computed lipophilicity (XLogP), hydrogen-bond donor/acceptor counts, rotatable bond flexibility, and tautomeric equilibrium—each of which can shift solubility, membrane permeability, enzyme recognition, and chemical reactivity in subsequent synthetic steps . Literature on 4-hydroxyquinolinecarboxylates demonstrates that even modest structural changes at the ester position can invert selectivity between closely related biological targets, as observed in p300/CBP histone acetyltransferase and ectonucleotidase inhibition programs [2][3]. Consequently, procurement decisions that treat methyl 4-hydroxyquinoline-6-carboxylate as a generic, substitutable quinoline intermediate risk introducing uncontrolled variables into structure–activity relationship (SAR) campaigns, scale-up syntheses, and pharmacological profiling workflows.

Quantitative Differentiation of Methyl 4-hydroxyquinoline-6-carboxylate from its Closest Analogs: A Procurement-Focused Evidence Guide


Computed Lipophilicity (XLogP): Methyl Ester is 0.4 Units Less Lipophilic than the Ethyl Ester

The methyl ester exhibits a computed XLogP of 0.4, compared to 0.8 for the ethyl ester analog (ethyl 4-hydroxyquinoline-6-carboxylate), representing a 0.4 log unit reduction in lipophilicity . Both compounds share identical hydrogen-bond donor (1) and acceptor (4) counts and topological polar surface area (55.4 Ų), isolating the ester chain length as the dominant variable. The lower XLogP of the methyl ester predicts approximately 2.5-fold higher aqueous solubility and reduced non-specific protein binding relative to the ethyl ester, which may be advantageous in biochemical assays where compound aggregation or promiscuous binding is a concern [1].

Lipophilicity Physicochemical property Solubility prediction

Rotatable Bond Count: Methyl Ester Has One Fewer Rotatable Bond than the Ethyl Ester, Reducing Conformational Entropy

Methyl 4-hydroxyquinoline-6-carboxylate contains 2 rotatable bonds (ester methoxy group and the ester–aryl linkage), whereas the ethyl ester analog possesses 3 rotatable bonds due to the additional methylene unit in the ethoxy chain . This reduction in conformational degrees of freedom may confer a lower entropic penalty upon binding to target proteins, as predicted by ligand efficiency models. In the context of fragment-based drug design and SAR campaigns, the methyl ester offers a more rigid pharmacophore that can simplify crystallographic interpretation and reduce the number of low-energy conformers, potentially improving binding enthalpy optimization [1].

Conformational flexibility Molecular recognition Binding entropy

Molecular Weight Advantage: Methyl Ester is 14 Da Lighter than the Ethyl Ester, Favoring Ligand Efficiency Metrics

Methyl 4-hydroxyquinoline-6-carboxylate has a molecular weight of 203.19 Da, compared to 217.22 Da for the ethyl ester analog . This 14 Da reduction corresponds to the absence of one methylene group and yields a ~6.5% lower molecular weight. In the context of lead-like and fragment-based chemical space, this difference places the methyl ester closer to the Rule-of-Three (MW <300 Da) ideal for fragment libraries, while the ethyl ester begins to encroach on higher-molecular-weight territory [1]. For procurement decisions in fragment screening campaigns, the methyl ester's lower molecular weight directly translates to higher atom efficiency and greater room for subsequent chemical elaboration without breaching lead-like property thresholds.

Molecular weight Ligand efficiency Fragment-based drug design

Ester Hydrolytic Stability: Methyl Esters Are Generally More Labile than Ethyl Esters, Offering a Tunable Prodrug or Protecting-Group Strategy

Methyl esters of aromatic carboxylic acids typically undergo alkaline hydrolysis approximately 1.5- to 3-fold faster than their ethyl ester counterparts due to reduced steric shielding of the carbonyl carbon and lower electron-donating inductive effects from the smaller alkyl chain [1][2]. This differential lability is well-established in physical organic chemistry and has practical implications. For synthetic chemists, the methyl ester of 4-hydroxyquinoline-6-carboxylate can be selectively deprotected under milder conditions (e.g., LiOH in THF/H₂O at 0–25 °C), whereas the ethyl ester may require elevated temperatures or longer reaction times, enabling orthogonal protection strategies in multi-step syntheses of kinase inhibitors and nucleoside analogs . For medicinal chemists evaluating ester prodrugs, the faster hydrolysis rate of the methyl ester may lead to more rapid liberation of the active 4-hydroxyquinoline-6-carboxylic acid in vivo, though this must be balanced against potential chemical instability during storage and formulation.

Hydrolytic stability Ester lability Prodrug design

4-Hydroxyquinoline Scaffold Validation: Class-Level Inhibitory Activity Against p300/CBP HAT and Ectonucleotidases Establishes Biological Relevance

4-Hydroxyquinoline derivatives bearing a carboxy or carbethoxy group at the 3-position have been identified as selective inhibitors of p300/CBP histone acetyltransferases (HATs), with enzyme inhibition confirmed by in vitro HAT assays and western blot analysis of histone H3 acetylation in U937 leukemia cells [1]. More recently, quinoline-6-carboxylic acid derivatives (compounds 4a–4l) were evaluated as inhibitors of ectonucleotidases (h-NTPDases, h-ENPP1, h-e5′NT), with lead compounds achieving sub-micromolar IC₅₀ values: compound 4d inhibited h-NTPDase1 with IC₅₀ = 0.28 ± 0.03 µM, compound 4k inhibited h-ENPP1 with IC₅₀ = 0.11 ± 0.02 µM, and compound 4a inhibited e5′NT with IC₅₀ = 0.092 ± 0.02 µM [2]. While the specific methyl 4-hydroxyquinoline-6-carboxylate has not been explicitly profiled in these studies, its core scaffold is directly represented, and the 6-carboxylate ester position corresponds to the vector that engages key active-site residues (Asp201, Asp213, Asp218 in h-NTPDase1) identified by molecular docking [2]. This class-level evidence positions the compound as a validated starting point for medicinal chemistry campaigns targeting epigenetic and immuno-oncology enzymes, where substitution at the ester position can fine-tune potency and selectivity.

Epigenetics Cancer immunotherapy Enzyme inhibition

Coccidiostat Heritage: The 4-Hydroxyquinoline-6-carboxylate Scaffold Has Validated Antiparasitic Activity Dating to Foundational SAR Studies

The structure–activity relationship of 4-hydroxyquinolinecarboxylates was systematically mapped by Mizzoni et al. in a seminal 1970 publication in the Journal of Medicinal Chemistry, establishing anticoccidial activity as a core phenotype of this scaffold [1]. The study evaluated multiple ester and positional isomers, providing a foundational SAR dataset. While the methyl ester at the 6-position was not the single most potent analog, the 6-carboxylate substitution pattern was identified as a productive vector for anticoccidial activity optimization. This historical dataset has since been leveraged in the design of modern antimalarial 4(1H)-quinolones and febrifugine analogs, where the ester group at the 6-position serves as a synthetic handle for introducing diversity at a position that tolerates steric and electronic variation without abolishing antiparasitic activity [2][3]. For procurement decisions in neglected disease or veterinary drug discovery, this validated antiparasitic heritage of the 4-hydroxyquinoline-6-carboxylate scaffold provides a rationale for selecting this building block over non-validated quinoline positional isomers.

Anticoccidial Antimalarial Veterinary parasitology

Recommended Procurement Scenarios for Methyl 4-hydroxyquinoline-6-carboxylate Based on Quantitative and Class-Level Evidence


Fragment-Based Drug Discovery Campaigns Targeting Epigenetic or Immuno-Oncology Enzymes

With a molecular weight of 203 Da, XLogP of 0.4, and only 2 rotatable bonds, methyl 4-hydroxyquinoline-6-carboxylate satisfies all three Rule-of-Three criteria (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3). Its quinoline-6-carboxylate scaffold has demonstrated inhibitory activity against p300/CBP HAT and ectonucleotidases [1][2]. Procurement for fragment library assembly or structure-based design against these target classes is supported by both computed fragment-likeness and validated biological precedent.

Multi-Step Synthesis of Protected 4-Hydroxyquinoline Kinase Inhibitors Requiring Orthogonal Ester Deprotection

The methyl ester's faster alkaline hydrolysis rate relative to the ethyl ester (class-level inference: ~2–3×) [3] enables selective deprotection in the presence of other base-labile protecting groups. ChemShuttle documentation confirms that ethyl 4-hydroxyquinoline-6-carboxylate is specifically employed in kinase inhibitor development, where the ester serves as a protected hydroxyquinoline that improves solubility and bioavailability upon elaboration . Choosing the methyl variant provides a kinetically distinct deprotection handle for orthogonal synthetic strategies.

Antiparasitic Lead Optimization Programs Building on 4-Hydroxyquinolinecarboxylate SAR Heritage

The 4-hydroxyquinoline-6-carboxylate scaffold carries anticoccidial activity precedence from Mizzoni et al. (1970) [4] and has been utilized in modern antimalarial quinolone optimization [5]. The methyl ester at the 6-position provides a tractable synthetic handle for amidation, hydrolysis, or transesterification, enabling systematic exploration of the 6-vector without disrupting the 4-hydroxyquinoline pharmacophore critical for antiparasitic activity. Procurement for neglected disease or veterinary drug discovery programs is supported by decades of SAR knowledge.

Physicochemical Property Screening Panels Requiring Controlled Lipophilicity for Solubility and Permeability Profiling

The computed XLogP differential of -0.4 relative to the ethyl ester positions methyl 4-hydroxyquinoline-6-carboxylate as a less lipophilic analog suitable for parallel property assessment. In pharmaceutical profiling cascades where compound aggregation, non-specific binding, or poor aqueous solubility confound assay interpretation, the methyl ester offers a measurably more hydrophilic entry point into the 4-hydroxyquinoline chemical space, facilitating cleaner dose–response curves and more interpretable pharmacokinetic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-hydroxyquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.